molecular formula C12H15NO2S B7579423 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone

Cat. No. B7579423
M. Wt: 237.32 g/mol
InChI Key: QDOPARNPZKFCLY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone, also known as PHSE, is a synthetic compound that has gained significant attention in the field of scientific research. PHSE is a chiral molecule that contains a pyrrolidine ring, a phenyl group, and a sulfanyl group. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone is not fully understood. However, it has been suggested that 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone may act by modulating the activity of enzymes involved in oxidative stress and inflammation. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are thought to be involved in the development of several neurological disorders. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to exhibit potent neuroprotective effects in animal models. However, there are also limitations to its use in lab experiments. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone is a chiral molecule, which means that it exists in two enantiomeric forms. The biological activity of these enantiomers may differ, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study the mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone in more detail, in order to better understand its neuroprotective effects. Additionally, further studies are needed to investigate the potential side effects of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone and to determine its safety for use in humans.

Synthesis Methods

The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone involves several steps, including the reaction of (R)-3-hydroxypyrrolidine with phenylsulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone. The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has also been studied for its potential in the treatment of cancer and inflammation.

properties

IUPAC Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-10-6-7-13(8-10)12(15)9-16-11-4-2-1-3-5-11/h1-5,10,14H,6-9H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOPARNPZKFCLY-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone

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